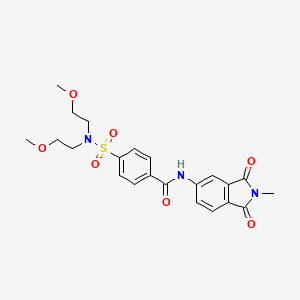

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group substituted with two 2-methoxyethyl moieties and an N-linked 2-methyl-1,3-dioxoisoindolin-5-yl moiety.

Properties

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-24-21(27)18-9-6-16(14-19(18)22(24)28)23-20(26)15-4-7-17(8-5-15)33(29,30)25(10-12-31-2)11-13-32-3/h4-9,14H,10-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPDRBXKMDKXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C21H24N4O7S2

- Molecular Weight : 508.57 g/mol

- CAS Number : 6234-30-6

- Structure : The compound features a sulfonamide group and an isoindoline moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antiviral Activity : Similar compounds have shown antiviral properties by modulating intracellular pathways that inhibit viral replication.

- Antitumor Activity : The structural components may allow for interactions with DNA or RNA synthesis pathways, leading to potential antitumor effects.

Antiviral Activity

In vitro studies have indicated that derivatives of benzamide compounds can exert broad-spectrum antiviral effects. For instance, a related compound demonstrated significant inhibition against Hepatitis B Virus (HBV), with an IC50 value of 1.99 µM in HepG2.2.15 cells, showcasing its potential as an antiviral agent .

Antitumor Activity

Research on similar sulfonamide derivatives has revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Anti-HBV Activity

A study evaluated the anti-HBV activity of a structurally similar compound, revealing:

- IC50 Values : 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains.

- Selectivity Index (SI) : Values of 58 and 52 for respective cell lines indicated favorable therapeutic windows .

| Compound | IC50 (µM) | SI |

|---|---|---|

| Test Compound | 1.99 | 58 |

| Lamivudine | 7.37 | N/A |

Case Study 2: Antitumor Efficacy

A related study highlighted the efficacy of a benzamide derivative in inducing apoptosis in various cancer cell lines, with significant reductions in cell viability observed at concentrations as low as 10 µM.

Comparison with Similar Compounds

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Key Features : Substituted with a 4-nitrophenyl-thiazole group.

- Biological Activity : Demonstrated 119.09% plant growth modulation (p<0.05), suggesting enhanced bioactivity compared to controls. The nitro group likely enhances electron-withdrawing effects, improving binding to plant hormone receptors .

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxybenzo[d]thiazol-2-ylidene)benzamide

- Key Features : Benzothiazolylidene substituent with ethyl and methoxy groups.

- Physicochemical Properties : Molecular weight = 507.6 g/mol; XLogP3 = 2.8; hydrogen bond acceptors = 8; topological polar surface area = 131 Ų .

Functional and Physicochemical Comparison

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The sulfamoyl group’s 2-methoxyethyl substituents likely enhance solubility, while the dioxoisoindolinyl moiety may confer rigidity for target binding. However, the absence of electron-withdrawing groups (e.g., nitro in ) may limit bioactivity in certain contexts.

- Synthetic Challenges : Analogous compounds (e.g., ) use carbodiimide-mediated coupling for benzamide formation, suggesting feasible routes for synthesizing the target compound.

- Unanswered Questions : Direct data on the target compound’s biological activity, toxicity, and pharmacokinetics are absent in the evidence, necessitating further experimental validation.

Q & A

Basic: What are the recommended synthetic routes for 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, and what conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfamoylation : Introduce the bis(2-methoxyethyl)sulfamoyl group to the benzamide core via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

Coupling Reaction : Use peptide coupling reagents (e.g., EDC/HOBt) to attach the 2-methyl-1,3-dioxoisoindolin-5-yl amine to the activated carboxylic acid intermediate.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).

Key Conditions : Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps, monitor reaction progress via TLC/HPLC, and optimize stoichiometry to minimize byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and assessing purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and verify sulfamoyl/dioxoisoindolin integration.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error).

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient, UV detection at 254 nm).

- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).

Cross-Validation : Compare spectral data with computational predictions (e.g., PubChem tools) .

Basic: How can researchers evaluate the compound’s solubility and stability under varying pH/temperature conditions?

Methodological Answer:

- Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, aqueous solutions). Quantify via UV-Vis spectroscopy.

- Stability Studies :

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., vehicle/DMSO).

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across ≥3 independent replicates to account for variability.

- Off-Target Profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify nonspecific interactions.

- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables (e.g., batch-to-batch purity differences) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace 2-methoxyethyl with ethyl/phenyl groups on the sulfamoyl).

- Biochemical Assays : Measure binding affinity (SPR, ITC) and inhibition constants (Kᵢ) against target enzymes (e.g., carbonic anhydrase isoforms).

- Pharmacokinetic Profiling : Assess metabolic stability (liver microsomes) and membrane permeability (Caco-2 monolayers).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational design .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins.

- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptors in cell models.

- Pathway Analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects.

- In Silico Studies : Combine molecular dynamics simulations (GROMACS) with free-energy calculations (MM-PBSA) to refine mechanistic hypotheses .

Advanced: How can computational modeling predict environmental fate or biodegradation pathways for this compound?

Methodological Answer:

- QSPR Models : Predict logP, soil sorption (KOC), and biodegradability using EPI Suite or OPERA.

- Metabolite Prediction : Simulate Phase I/II metabolism (e.g., Cytochrome P450 interactions) with MetaSite.

- Environmental Persistence : Assess hydrolysis half-lives using OECD 111 guidelines (pH 4–9, 50°C).

Validation : Compare predictions with experimental data from mass balance studies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.